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Compound of Interest

Compound Name:
(S)-2-

Hydroxymethylcyclohexanone

Cat. No.: B12282102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-Hydroxymethylcyclohexanone, a

versatile chiral building block crucial in organic synthesis and medicinal chemistry. The

document details its chemical properties, synthesis protocols, characteristic reactions, and

significant applications in the development of pharmaceuticals.

Chemical and Physical Properties
(S)-2-Hydroxymethylcyclohexanone, with the IUPAC name (2S)-2-

(hydroxymethyl)cyclohexan-1-one[1], is a bifunctional molecule containing both a ketone and a

primary alcohol. This dual functionality makes it a valuable intermediate for synthesizing

complex molecular architectures.
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Property Value Reference

IUPAC Name

(2S)-2-

(hydroxymethyl)cyclohexan-1-

one

[1]

Molecular Formula C₇H₁₂O₂ [1][2]

Molecular Weight 128.17 g/mol [1][2]

CAS Number 220199-90-6 [1]

InChI Key
SIGZQOSGZJNAKB-

LURJTMIESA-N
[1]

Canonical SMILES C1CCC(=O)C(C1)CO [1]

Spectroscopic Data
The structural features of (S)-2-Hydroxymethylcyclohexanone can be confirmed using

various spectroscopic techniques.

Spectroscopic Data Characteristic Peaks/Values

Infrared (IR) Spectroscopy

Broad absorption band around 3400 cm⁻¹ (O-H

stretching); Strong, sharp peak at approximately

1710 cm⁻¹ (C=O stretching of the ketone)[3].

Mass Spectrometry (GC-MS) Top peak observed at m/z = 110[4].

¹H-NMR Spectroscopy

Protons adjacent to the carbonyl group are

typically deshielded and appear at a chemical

shift (δ) around 1.8 ppm. The protons of the

hydroxymethyl group would show characteristic

shifts and coupling.

¹³C-NMR Spectroscopy
The carbonyl carbon of the ketone typically

appears in the range of 190-220 ppm[5].
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The enantioselective synthesis of (S)-2-Hydroxymethylcyclohexanone is of significant

interest. Several methods have been developed to achieve high yields and enantiomeric purity.

A highly efficient method for the asymmetric synthesis of (S)-2-(hydroxymethyl)cyclohexanone

involves the use of the amino acid L-threonine as an organocatalyst with formalin as the

hydroxymethylating agent.[3]

Experimental Protocol:

To a solution of cyclohexanone in an appropriate solvent (e.g., THF/water mixture), add L-

threonine (catalytic amount).

Add formalin (an aqueous solution of formaldehyde) dropwise to the mixture at a controlled

temperature.

Stir the reaction mixture at room temperature until completion (monitored by TLC or GC).

Work up the reaction by quenching with a suitable reagent, followed by extraction with an

organic solvent.

Purify the product using column chromatography to obtain (S)-2-

(hydroxymethyl)cyclohexanone. Optimization Note: Reducing the water content in the

reaction mixture has been shown to significantly improve the yield.[3]

This method involves the preparation of a specific Grignard reagent followed by its reaction

with cyclohexanone.

Experimental Protocol:

Prepare the (isopropoxydimethylsilyl)methyl Grignard reagent by reacting

(isopropoxydimethylsilyl)methyl chloride with magnesium turnings in dry tetrahydrofuran

(THF)[6].

Cool the Grignard reagent solution to 0°C in an ice bath.

Add a solution of freshly distilled cyclohexanone in dry THF dropwise to the stirred Grignard

reagent[6].
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Maintain stirring at 0°C for an additional 30 minutes after the addition is complete.

Hydrolyze the reaction mixture by the dropwise addition of a 10% aqueous ammonium

chloride solution at 0°C[6].

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced

pressure.

The resulting silyl ether is then oxidized (e.g., using hydrogen peroxide in the presence of a

fluoride source) to yield 2-(hydroxymethyl)cyclohexanone.

Synthesis of (S)-2-Hydroxymethylcyclohexanone
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Caption: General workflows for the synthesis of (S)-2-Hydroxymethylcyclohexanone.

Chemical Reactivity and Transformations
The presence of both a hydroxyl and a carbonyl group allows for a wide range of chemical

transformations, making it a versatile synthetic intermediate.

The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate),

which can then be displaced by various nucleophiles in an Sₙ2 reaction. This allows for the

introduction of diverse functional groups at the 2-position.[3]
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Under basic or acidic conditions, (S)-2-Hydroxymethylcyclohexanone can undergo a self-

aldol condensation. The enolate formed by deprotonation at the α-position acts as a

nucleophile, attacking the carbonyl carbon of another molecule. The resulting β-hydroxy ketone

can subsequently dehydrate to form an α,β-unsaturated ketone.[3]

The molecule's structure is well-suited for intramolecular reactions, such as cyclization, leading

to the formation of new ring systems. For instance, under acidic conditions, it can form a

bicyclic hemiketal.[3]
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Caption: Key chemical transformations of (S)-2-Hydroxymethylcyclohexanone.

Applications in Drug Development
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(S)-2-Hydroxymethylcyclohexanone is a crucial chiral precursor in the synthesis of various

biologically active compounds and pharmaceuticals.[3]

CCR2 Receptor Antagonists: The core structure is found in precursors for potent antagonists

of the CCR2 receptor, which are under investigation for the treatment of inflammatory

diseases.[3]

Antiviral Agents: Derivatives of this compound are integral to the synthesis of carbocyclic

nucleoside analogues, a class of molecules explored for their antiviral properties.[3]

Antidiabetic Drugs: A related structure, 2-epi-5-epi-valiolone, which can be derived from this

compound, is a precursor in the biosynthesis of acarbose, an antidiabetic medication.[3]

Natural Products Synthesis: It serves as a foundational building block for constructing

complex natural products and their analogues, such as palitantin, which has shown potential

antioxidant and anti-inflammatory properties.[3]
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Caption: Role of (S)-2-Hydroxymethylcyclohexanone in drug development pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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